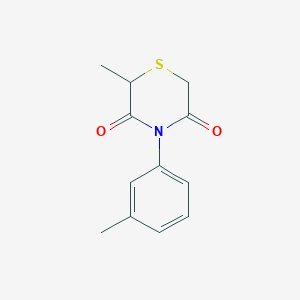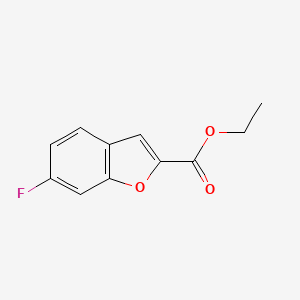![molecular formula C17H22N2O3S B2778012 N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide CAS No. 2261031-50-7](/img/structure/B2778012.png)
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the development and progression of various B-cell malignancies, and TAK-659 has shown promising results in preclinical studies as a potential therapy for these diseases.
Mecanismo De Acción
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on the B-cell receptor (BCR) signaling pathway. This results in decreased activation of key signaling molecules such as AKT and ERK, leading to decreased survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, as well as inhibit their migration and invasion. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to enhance the activity of other therapies such as venetoclax, suggesting potential synergistic effects in combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has demonstrated good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors.
Direcciones Futuras
For research on N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies, as well as studies to identify potential biomarkers of response. Additionally, combination therapy with other targeted agents or immunotherapies may be explored to further enhance its activity. Finally, the development of more potent and selective BTK inhibitors may lead to improved outcomes for patients with these diseases.
Métodos De Síntesis
The synthesis of N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide involves several steps, including the reaction of 4-methyl-3-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclohexylmethylamine and sodium cyanide to produce the desired product.
Aplicaciones Científicas De Investigación
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide has been shown to inhibit BTK signaling, leading to decreased proliferation and survival of malignant B-cells.
Propiedades
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12-8-9-14(10-16(12)23(2,21)22)17(20)19-15(11-18)13-6-4-3-5-7-13/h8-10,13,15H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMFERJNAQVDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C#N)C2CCCCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2777929.png)
![N,N-Dimethyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2777931.png)
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/no-structure.png)


![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2777939.png)
![(3Z)-5-fluoro-3-[2-(2-fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2777940.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2777942.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]naphthalene-2-carboxamide](/img/structure/B2777949.png)


